REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2([CH2:12][C:11](=[O:13])[C:10]3[CH:14]=[C:15]([N+:18]([O-])=O)[CH:16]=[CH:17][C:9]=3[O:8]2)[CH2:4][CH2:3]1>C(O)(=O)C.[Ni]>[NH2:18][C:15]1[CH:16]=[CH:17][C:9]2[O:8][C:5]3([CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]3)[CH2:12][C:11](=[O:13])[C:10]=2[CH:14]=1
|
Name
|
3,4-dihydro-1'-methyl-6-nitro-spiro[2H -1-benzopyran-2,4'-piperdin]-4-one
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
CN1CCC2(CC1)OC1=C(C(C2)=O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The theoretical amount of hydrogen was absorbed in 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered under nitrogen
|
Type
|
CUSTOM
|
Details
|
the acetic acid was removed in vacuo
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and neutralized with solid sodium bicarbonate
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Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with sat'd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaCl, dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(C(CC3(CCN(CC3)C)O2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |